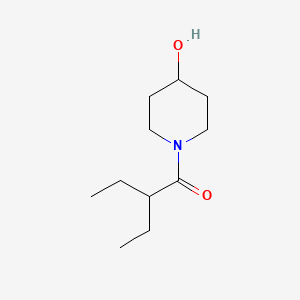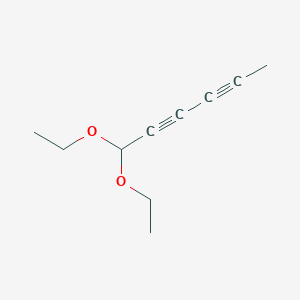
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is a chemical compound with a complex structure that includes an amino group, a bromo group, and a difluoroacetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate typically involves multiple steps. One common route starts with the preparation of 2-amino-3-bromo-5-methylbenzoic acid . This intermediate can then be reacted with ethyl difluoroacetate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromo group would yield the corresponding hydrogenated compound .
Applications De Recherche Scientifique
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromo and difluoroacetate groups can participate in various types of chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-bromo-5-methylbenzoic acid: Shares the amino and bromo groups but lacks the difluoroacetate ester.
2-Amino-3-bromo-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a methyl group.
2-Amino-3-bromo-5-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group
Uniqueness
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate ester, which can impart different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H12BrF2NO2 |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H12BrF2NO2/c1-3-17-10(16)11(13,14)7-4-6(2)5-8(12)9(7)15/h4-5H,3,15H2,1-2H3 |
Clé InChI |
YMNAGAXQMMRBJI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(C(=CC(=C1)C)Br)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)








![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)

